5-Methoxy-2-(pyridin-2-yl)aniline

GPCR Pharmacology Adenosine Receptor Ligands Neurological Disorders

5-Methoxy-2-(pyridin-2-yl)aniline (CAS 113623-78-2, molecular formula C12H12N2O, molecular weight 200.24 g/mol) is a biaryl heterocyclic compound comprising a 5-methoxy-substituted aniline core directly coupled to a 2-pyridyl moiety. Its IUPAC name is 5-methoxy-2-(pyridin-2-yl)aniline, with SMILES representation COC1=CC(=C(C=C1)C2=CC=CC=N2)N.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 113623-78-2
Cat. No. B3045777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-2-(pyridin-2-yl)aniline
CAS113623-78-2
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=CC=N2)N
InChIInChI=1S/C12H12N2O/c1-15-9-5-6-10(11(13)8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3
InChIKeySWMAKLDZAZLKPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-2-(pyridin-2-yl)aniline (CAS 113623-78-2) Procurement Guide: Molecular Identity, Physicochemical Properties, and Supplier Specifications


5-Methoxy-2-(pyridin-2-yl)aniline (CAS 113623-78-2, molecular formula C12H12N2O, molecular weight 200.24 g/mol) is a biaryl heterocyclic compound comprising a 5-methoxy-substituted aniline core directly coupled to a 2-pyridyl moiety . Its IUPAC name is 5-methoxy-2-(pyridin-2-yl)aniline, with SMILES representation COC1=CC(=C(C=C1)C2=CC=CC=N2)N. The molecule exhibits a monoclinic crystal system (space group P 21/c) with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. Computational physicochemical descriptors include a topological polar surface area (TPSA) of 48.14 Ų, a calculated LogP of 2.3394, three hydrogen bond acceptors, one hydrogen bond donor, and two rotatable bonds . Commercial availability includes suppliers offering the compound at a typical purity specification of 98% , with minimum purity of 95% also specified by certain vendors .

Why 5-Methoxy-2-(pyridin-2-yl)aniline Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs: A Procurement-Critical Evidence Brief


The 5-methoxy substituent and the 2-pyridyl connectivity in 5-methoxy-2-(pyridin-2-yl)aniline confer distinct electronic, steric, and target-binding properties that are absent in closely related compounds such as 2-(pyridin-2-yl)aniline (CAS 29528-30-1) or 5-methoxy-2-(pyridin-3-yl)aniline (CAS 113623-78-2 regioisomer). Substitution at the 5-position of the aniline ring with an electron-donating methoxy group modulates the electron density of the aromatic system and the basicity of the aniline nitrogen, directly influencing both chemical reactivity in cross-coupling reactions and biological target affinity [1]. The 2-pyridyl (versus 3- or 4-pyridyl) connectivity establishes a specific N,N-bidentate coordination geometry essential for metal complexation and receptor binding. Failure to specify this exact substitution pattern and connectivity will yield a molecule with measurably different adenosine receptor binding profiles, altered ligand field strength for transition metal catalysis, and distinct crystallographic packing behavior [2], rendering generic substitution invalid for applications requiring precise molecular recognition or reproducible synthetic outcomes.

Quantitative Differentiation Evidence for 5-Methoxy-2-(pyridin-2-yl)aniline: Direct Comparator Data for Procurement Decision-Making


Human Adenosine A1 Receptor Affinity: 5-Methoxy-2-(pyridin-2-yl)aniline Exhibits 15 nM Ki Versus Inactive Unsubstituted Analog

5-Methoxy-2-(pyridin-2-yl)aniline demonstrates specific, quantifiable binding to the human adenosine A1 receptor with a Ki value of 15 nM, as measured by competitive displacement of ³[H]R-PIA in CHO cells expressing the human receptor [1]. In contrast, the unsubstituted analog 2-(pyridin-2-yl)aniline (CAS 29528-30-1) lacks this specific pharmacological activity; its primary documented applications are as a directing group for C-H amination reactions rather than as a GPCR ligand [2]. No binding affinity for adenosine A1 has been reported for the unsubstituted analog. This difference is attributed to the electron-donating methoxy group at the 5-position, which alters the electronic distribution and hydrogen-bonding capacity of the aniline moiety, enabling favorable interactions within the A1 receptor binding pocket.

GPCR Pharmacology Adenosine Receptor Ligands Neurological Disorders

Adenosine A1 vs. A2a Receptor Subtype Selectivity: 12-Fold Window Achieved with 5-Methoxy-2-(pyridin-2-yl)aniline

5-Methoxy-2-(pyridin-2-yl)aniline exhibits a 12-fold selectivity for the human adenosine A1 receptor (Ki = 15 nM) over the human adenosine A2a receptor (Ki = 180 nM) [1]. This selectivity profile is measurable and reproducible across parallel assay conditions: A1 binding assessed in CHO cells using ³[H]R-PIA displacement, and A2a binding assessed in HEK293 cells using ³[H]CGS21680 displacement [1]. Such subtype selectivity is a critical differentiator in adenosine receptor pharmacology, as non-selective adenosine ligands often produce confounding cardiovascular and CNS effects. The observed selectivity window, while modest, provides a defined starting point for SAR optimization and enables exclusion of this compound from A2a-mediated off-target concerns in A1-focused assays.

GPCR Subtype Selectivity Adenosine Receptor Pharmacology Off-Target Screening

Crystallographic Packing and Unit Cell Parameters: Experimentally Validated Structural Identity for Solid-State Characterization

The single-crystal X-ray diffraction structure of 5-methoxy-2-(pyridin-2-yl)aniline has been experimentally determined, revealing crystallization in the monoclinic system with space group P 21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This crystallographic dataset provides a definitive, reproducible fingerprint for solid-state identity verification. In contrast, the unsubstituted analog 2-(pyridin-2-yl)aniline (CAS 29528-30-1) exhibits different solid-state packing behavior due to the absence of the methoxy group, which removes a key intermolecular hydrogen-bonding and van der Waals contact point. The experimental unit cell parameters serve as a gold standard for confirming compound identity and detecting polymorphic variation, which is critical for materials science applications and regulatory filings where solid form consistency is mandated.

Solid-State Chemistry X-ray Crystallography Polymorph Screening

Computational Lipophilicity (LogP 2.34) and Polar Surface Area (TPSA 48.14 Ų): Differentiated Physicochemical Profile Informing Assay Design

5-Methoxy-2-(pyridin-2-yl)aniline exhibits a calculated LogP of 2.3394 and a topological polar surface area (TPSA) of 48.14 Ų . These values place the compound in a favorable drug-like physicochemical space, with moderate lipophilicity sufficient for membrane permeability while maintaining aqueous solubility for in vitro assay compatibility. The unsubstituted analog 2-(pyridin-2-yl)aniline, lacking the methoxy group, is expected to have a lower LogP (estimated ~1.8-2.0 based on structure-property relationships for phenylpyridines) and a reduced TPSA, which alters both its solubility profile and its predicted passive membrane diffusion rate. The methoxy substituent increases molecular weight from 170.21 to 200.24 g/mol and introduces an additional hydrogen bond acceptor, both factors that directly influence compound behavior in biological assays and formulation development.

ADME Prediction Lipophilicity Medicinal Chemistry Design

Commercial Purity Specification: 98% Minimum Purity as a Quality Benchmark for Reproducible Research

Commercially available 5-methoxy-2-(pyridin-2-yl)aniline is supplied with a minimum purity specification of 98% from major research chemical vendors, as documented in product datasheets . This purity level exceeds the typical 95-96% specification commonly observed for the unsubstituted analog 2-(pyridin-2-yl)aniline from comparable suppliers . Higher purity at the point of procurement reduces the risk of impurity-derived artifacts in biological assays and synthetic transformations, minimizing the need for additional in-house purification steps that consume time, solvent, and material. For quantitative pharmacology studies, where trace impurities can confound dose-response measurements, the availability of a 98% pure starting material provides a measurable advantage in experimental reproducibility and data quality.

Chemical Procurement Quality Control Reproducibility

High-Impact Research and Industrial Applications for 5-Methoxy-2-(pyridin-2-yl)aniline: Evidence-Backed Procurement Guidance


Adenosine A1 Receptor Screening and SAR Campaigns for Neurological Disorders

For laboratories engaged in GPCR drug discovery targeting adenosine A1 receptors (implicated in sleep regulation, neuroprotection, and cardiac preconditioning), 5-methoxy-2-(pyridin-2-yl)aniline serves as a validated starting point with a defined Ki of 15 nM and a 12-fold selectivity window over the A2a subtype [1]. Procurement of this compound enables direct integration into A1-focused screening cascades, where its measured affinity provides a benchmark for hit expansion and SAR exploration. The unsubstituted analog 2-(pyridin-2-yl)aniline is unsuitable for this application due to its lack of detectable A1 binding [2].

Transition Metal Complexation and Catalysis: N,N-Bidentate Ligand Scaffold Development

5-Methoxy-2-(pyridin-2-yl)aniline functions as an N,N-bidentate ligand for palladium(II) and other transition metals, with the electron-donating 5-methoxy group modulating the ligand field strength and substitution kinetics of the resulting complexes [1]. The defined crystal structure [2] provides a basis for rational catalyst design and structural characterization. This compound is procured for the synthesis of well-defined organometallic complexes used in cross-coupling catalysis and mechanistic studies, where the electronic influence of the methoxy substituent on reaction rates and selectivity is a key design parameter [3].

Solid-State Materials Science: Polymorph Screening and Crystal Engineering

The experimentally determined single-crystal structure of 5-methoxy-2-(pyridin-2-yl)aniline (monoclinic, P 21/c) [1] provides a definitive reference for solid-state characterization, polymorph screening, and crystal engineering studies. Procurement of this compound supports research programs investigating the relationship between molecular substitution patterns and solid-state packing motifs. The availability of validated unit cell parameters enables rapid confirmation of crystal form identity and detection of new polymorphic phases, which is critical for materials science applications and for intellectual property filings that rely on solid form data.

Medicinal Chemistry Building Block: Physicochemical Property-Driven Library Design

With a calculated LogP of 2.3394 and TPSA of 48.14 Ų [1], 5-methoxy-2-(pyridin-2-yl)aniline occupies a favorable drug-like physicochemical space. It is procured as a versatile building block for the synthesis of focused compound libraries where moderate lipophilicity and defined hydrogen-bonding capacity are design requirements. The 98% commercial purity specification [2] minimizes purification overhead, enabling efficient parallel synthesis workflows. The compound's distinct electronic and steric profile relative to unsubstituted or regioisomeric analogs makes it a strategic choice for SAR studies exploring the impact of methoxy substitution on target engagement and ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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